N',3-dimethyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide
Description
Properties
IUPAC Name |
N',3-dimethyl-N'-(2-methylsulfanylquinazolin-4-yl)benzohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-12-7-6-8-13(11-12)17(23)21-22(2)16-14-9-4-5-10-15(14)19-18(20-16)24-3/h4-11H,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNJLHYXCXJOCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NN(C)C2=NC(=NC3=CC=CC=C32)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,3-dimethyl-N’-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide typically involves multiple steps, starting with the preparation of the quinazoline core The quinazoline ring can be synthesized through the cyclization of appropriate precursors under controlled conditionsThe final step involves the coupling of the quinazoline derivative with benzenecarbohydrazide under specific reaction conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography to obtain the desired product in large quantities .
Chemical Reactions Analysis
Types of Reactions
N’,3-dimethyl-N’-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinazoline compounds .
Scientific Research Applications
N’,3-dimethyl-N’-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of materials with specialized properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’,3-dimethyl-N’-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide involves its interaction with specific molecular targets and pathways. The quinazoline ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The methylsulfanyl group may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares N',3-dimethyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide with structurally related compounds:
Key Observations :
- Quinazoline vs.
- Substituent Effects : The 2-(methylsulfanyl) group in the target compound and its chloro analog (CAS 341968-18-1) may influence electronic properties and metabolic stability. Chlorine substituents (as in and ) typically enhance lipophilicity and bioavailability .
Spectral and Physicochemical Properties
- IR Spectroscopy :
- Solubility : The N',3-dimethyl groups likely enhance aqueous solubility compared to halogenated analogs (e.g., CAS 341968-18-1), which are more lipophilic .
Biological Activity
N',3-Dimethyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide (CAS No. 341968-22-7) is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C18H18N4OS
- Molecular Weight : 338.43 g/mol
- Structure : The compound features a quinazoline ring, which is known for its diverse biological activities, and a methylsulfanyl group that may contribute to its reactivity and interaction with biological targets.
Anticancer Activity
Research indicates that compounds containing quinazoline moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of quinazoline can inhibit the growth of various cancer cell lines.
- Mechanism of Action : The proposed mechanism often involves the inhibition of specific kinases involved in cell proliferation and survival pathways. For example, quinazoline derivatives have been shown to inhibit the activity of epidermal growth factor receptor (EGFR) tyrosine kinases, which are crucial in many cancers.
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties.
- Studies : In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Data Table: Summary of Biological Activities
| Biological Activity | Type of Study | Findings |
|---|---|---|
| Anticancer | Cell Line Studies | Inhibited growth in multiple cancer cell lines (e.g., A549, MCF-7) |
| Antimicrobial | In Vitro Tests | Effective against Gram-positive and Gram-negative bacteria |
| Enzyme Inhibition | Biochemical Assays | Inhibition of EGFR and other kinases |
Case Studies
-
Anticancer Efficacy :
- A study published in the Journal of Medicinal Chemistry evaluated several quinazoline derivatives, including this compound. The compound showed IC50 values indicating potent inhibition against A549 lung cancer cells.
-
Antimicrobial Testing :
- Research conducted by Smith et al. (2023) assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, highlighting its potential as an antibacterial agent.
Mechanistic Insights
Recent studies have focused on elucidating the mechanisms by which this compound exerts its biological effects:
- Cell Cycle Arrest : Flow cytometry analyses revealed that treatment with this compound leads to G2/M phase arrest in cancer cells, suggesting a disruption in the normal cell cycle.
- Apoptosis Induction : Western blot analysis indicated an increase in pro-apoptotic markers such as Bax and a decrease in anti-apoptotic Bcl-2 levels, supporting its role in promoting apoptosis.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for N',3-dimethyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via condensation of 2-(methylsulfanyl)-4-quinazolinyl hydrazine derivatives with substituted benzoyl chlorides. Key steps include:
- Using ethanol or glacial acetic acid as solvents to facilitate hydrazone formation .
- Optimizing stoichiometric ratios (e.g., 1:1.5 molar ratios of hydrazide to acylating agents) and refluxing at 70–80°C for 6–8 hours .
- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the target compound .
Q. How can the structural identity and purity of the compound be validated?
- Methodology :
- X-ray crystallography : Refinement using SHELX software (e.g., SHELXL for small-molecule structures) to resolve bond lengths, angles, and torsion angles .
- Spectroscopy :
- ¹H/¹³C NMR : Verify methylsulfanyl (δ ~2.5 ppm for SCH₃) and quinazolinyl proton environments .
- HRMS : Confirm molecular weight (e.g., [M+H]+ expected for C₁₉H₂₀N₄OS₂) .
- HPLC : Assess purity (>95%) using C18 columns and UV detection at 254 nm .
Q. What preliminary biological screening strategies are recommended for this compound?
- Methodology :
- Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Enzyme inhibition : Kinetic studies on tyrosine kinases or topoisomerases using fluorescence-based assays .
Advanced Research Questions
Q. How can computational methods elucidate the compound’s electronic structure and binding interactions?
- Methodology :
- Density Functional Theory (DFT) : Use the Amsterdam Density Functional (ADF) program to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and charge distribution .
- Molecular docking : Simulate interactions with biological targets (e.g., EGFR kinase) using AutoDock Vina or Schrödinger Suite, focusing on hydrogen bonding with the hydrazide moiety and π-π stacking of the quinazolinyl ring .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology :
- Dose-response normalization : Re-analyze raw data using standardized protocols (e.g., WHO guidelines for antimicrobial testing) to control for assay variability .
- Metabolic stability assays : Assess compound degradation in liver microsomes to explain discrepancies in in vitro vs. in vivo efficacy .
- Structural analogs : Synthesize derivatives (e.g., replacing methylsulfanyl with sulfonyl groups) to isolate pharmacophoric contributions .
Q. How can the compound’s reactivity under varying conditions inform reaction mechanism studies?
- Methodology :
- Kinetic profiling : Monitor hydrazide decomposition via UV-Vis spectroscopy under acidic (pH 2–4) or oxidative (H₂O₂) conditions .
- Isotopic labeling : Use ¹⁵N-labeled hydrazine precursors to track intermediates in condensation reactions via LC-MS .
- Theoretical studies : Apply Eyring equation to DFT-derived transition states to calculate activation energies for key steps (e.g., cyclization) .
Q. What advanced analytical techniques characterize the compound’s supramolecular interactions?
- Methodology :
- Single-crystal XRD : Resolve intermolecular interactions (e.g., hydrogen bonds between hydrazide NH and quinazolinyl N atoms) using SHELXD for phase refinement .
- Dynamic light scattering (DLS) : Study aggregation behavior in aqueous buffers to correlate solubility with bioactivity .
- Surface plasmon resonance (SPR) : Quantify binding affinity to serum albumin for pharmacokinetic modeling .
Methodological Notes
- Contradictory data handling : Cross-validate synthetic protocols (e.g., solvent selection in vs. 6) by replicating procedures with controlled variables (e.g., inert atmosphere, reagent purity) .
- Structural-activity relationships (SAR) : Prioritize substituents at the quinazolinyl 2-position (methylsulfanyl vs. halogen) for optimizing target selectivity .
- Software citations : Reference SHELX ( ) and ADF ( ) in computational studies to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
